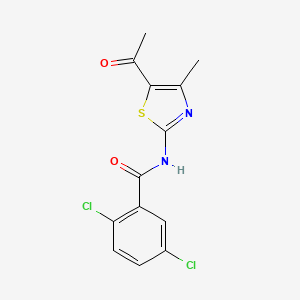![molecular formula C9H17ClN2O2 B2842146 (3As,5S,6aS)-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide;hydrochloride CAS No. 2227832-99-5](/img/structure/B2842146.png)
(3As,5S,6aS)-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The molecule “(3As,5S,6aS)-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide;hydrochloride” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic heterocycle .
Synthesis Analysis
The synthesis of pyrrole derivatives has been a subject of interest in many studies . Various strategies for the incorporation of the signature pyrrole carboxamide moiety in the total syntheses of pyrrole–imidazole alkaloids (PIA) are discussed . Methods range from classical amide bond forming processes to non-traditional bond formation including the de novo synthesis of the pyrrole itself .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as molecular docking and three-dimensional quantitative structure–activity relationships (3D-QSAR) . These techniques can provide insights into the binding interaction modes of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. The compound can participate in various reactions, including those involving LSD1 inhibitors . The binding interaction modes of a series of thieno[3,2-b]pyrrole-5-carboxamide LSD1 inhibitors have been studied using molecular docking .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. For example, it contains a total of 33 bonds, including 16 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 three-membered ring, 2 five-membered rings, and 1 eight-membered ring .Scientific Research Applications
Aggregation-Induced Emission (AIE)
Interestingly, the phenyl pyrrolo[3,2-b]pyrrole core in EN300-1723900 exhibits aggregation-induced emission (AIE) characteristics . AIE compounds emit light more efficiently when aggregated, making them useful in sensors, imaging, and optoelectronic devices.
Environmental Monitoring
While EN300-1723900 is not directly related to the environmental meter “EN300,” it’s worth noting that environmental monitoring tools like the EN300 measure humidity, temperature, air velocity, light, and sound . These tools play a crucial role in assessing environmental conditions.
Precision Fiber Optic Inertial Measurement/Navigation
Again, not directly related to EN300-1723900, but the EN-300 Precision Fiber Optic Inertial Measurement/Navigation Unit offers high accuracy for navigation and measurement applications . It utilizes fiber optics for precise inertial sensing.
Mechanism of Action
Future Directions
The future directions for research on this compound could include further exploration of its potential as an LSD1 inhibitor . This could involve more detailed studies of its binding interaction modes and the development of new compounds based on its structure . The results of such research could provide valuable guidance for designing new reversible LSD1 inhibitors in the future .
properties
IUPAC Name |
(3aS,5S,6aS)-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-11(2)9(12)7-5-8-6(10-7)3-4-13-8;/h6-8,10H,3-5H2,1-2H3;1H/t6-,7-,8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJHWYKMSCDQHT-WQYNNSOESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC2C(N1)CCO2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1C[C@H]2[C@@H](N1)CCO2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3As,5S,6aS)-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

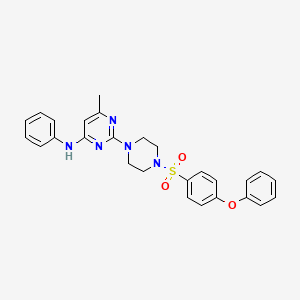
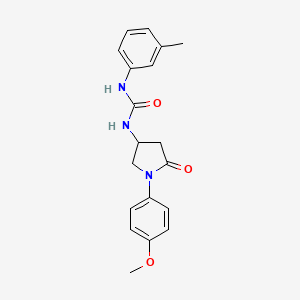
![2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2842065.png)

![2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2842071.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2842072.png)
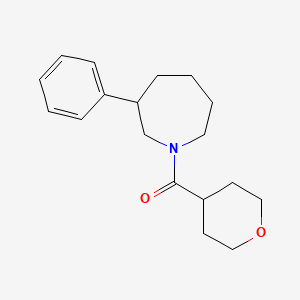

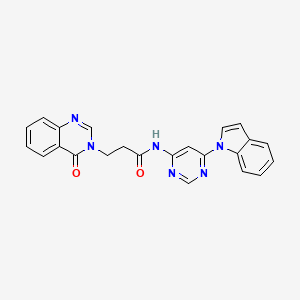

![N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2842080.png)
![N-cyclohexyl-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2842083.png)
![(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2842084.png)
